(3-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound (3-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core substituted with a pyridin-3-ylmethyl thioether group and a 3-bromophenyl ketone moiety. Its molecular formula is C₁₆H₁₄BrN₃OS, with a molecular weight of 384.27 g/mol. The bromine atom on the phenyl ring contributes to its electron-withdrawing character, while the pyridinylmethyl thioether may enhance solubility in polar solvents due to the nitrogen heterocycle.
Properties
IUPAC Name |
(3-bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c17-14-5-1-4-13(9-14)15(21)20-8-7-19-16(20)22-11-12-3-2-6-18-10-12/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYRRLVBZHNAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular structure of the compound includes a bromophenyl group and an imidazole derivative linked through a thioether bond. The presence of the bromine atom enhances its reactivity and potential biological activity. The imidazole ring is known for its role in various biological processes, making this compound a candidate for drug development.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have indicated that compounds containing imidazole and thioether functionalities exhibit significant anticancer properties. For instance, derivatives similar to (3-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for their cytotoxic effects against various cancer cell lines. Research has shown that such compounds can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents .
2.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that related structures can inhibit nitric oxide production in macrophages, a key factor in inflammatory responses. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
2.3 Antimicrobial Activity
The thioether moiety is known to enhance the antimicrobial activity of compounds. Preliminary investigations into the antimicrobial properties of related imidazole derivatives indicate promising activity against a range of bacterial strains, suggesting potential applications in treating infections .
Several case studies highlight the effectiveness of similar compounds in clinical settings:
Case Study 1: Anticancer Efficacy
A study investigating a series of imidazole derivatives found that specific substitutions on the imidazole ring significantly enhanced cytotoxicity against human leukemia cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Research on related thioether compounds demonstrated their ability to suppress pro-inflammatory cytokines in vitro, suggesting mechanisms that could be leveraged for therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of (3-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the aromatic rings and the thioether side chain. Key examples include:
Table 1: Comparative Analysis of Selected Methanone Derivatives
Key Observations :
- Electron Effects : The 3-bromophenyl group in the target compound provides moderate electron withdrawal compared to the stronger nitro group in 851864-12-3. The 5-bromo-2-furyl analog () balances electron withdrawal (bromine) with electron donation (furyl oxygen).
- Solubility : The pyridinylmethyl thioether in the target compound likely improves aqueous solubility compared to benzyl or fluorobenzyl thioethers due to the polar pyridine ring .
Insights :
- Synthetic Efficiency : Electron-withdrawing groups (e.g., nitro, bromo) may reduce reaction yields due to deactivation of intermediates, as seen in lower yields for nitro-substituted analogs (e.g., 25% for 6c in ) .
- Spectroscopic Differentiation : The target compound’s pyridinyl protons would appear downfield (δ ~8.5 ppm), distinguishing it from furyl or benzyl analogs .
Biological Activity
The compound (3-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group, a thioether linkage to a pyridine moiety, and an imidazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thioether linkages have shown efficacy against various bacterial strains. A study demonstrated that related imidazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole-based compounds has been documented extensively. In particular, a study highlighted that certain imidazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that the compound could also exhibit similar anti-inflammatory properties.
Anticancer Activity
Emerging evidence points towards the anticancer potential of compounds featuring bromophenyl and imidazole groups. A recent investigation into structurally related compounds found that they induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators . The compound may similarly interact with cellular pathways to exert anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Bromine Substitution : The presence of the bromine atom in the phenyl ring enhances lipophilicity, potentially increasing cellular uptake.
- Thioether Linkage : The pyridine-thioether connection is pivotal for receptor binding and biological activity, as evidenced by similar compounds showing enhanced activity with sulfur-containing moieties .
- Imidazole Ring : The imidazole core is known for its pharmacological versatility, often acting as a hydrogen bond donor/acceptor which is essential for interaction with biological targets.
Case Studies
- Antibacterial Study : A compound structurally similar to this compound was tested against Pseudomonas aeruginosa. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
- Anti-inflammatory Research : In vitro assays using human macrophages demonstrated that a related thioether compound reduced nitric oxide production by 50% at a concentration of 10 µM, suggesting significant anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
